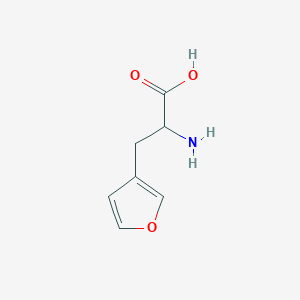

2-Amino-3-(furan-3-yl)propanoic acid

Description

Significance as a Non-Proteinogenic Amino Acid

Non-proteinogenic amino acids, also known as unnatural amino acids, are not encoded by the universal genetic code. princeton.edu Their significance in research is immense; they serve as chiral building blocks, tools for modifying peptide structures, and as pharmacologically active agents. sigmaaldrich.comsigmaaldrich.com The incorporation of these unique residues can confer novel properties to peptides, such as increased stability against enzymatic degradation, constrained conformations, and altered biological activity. sigmaaldrich.com

2-Amino-3-(furan-3-yl)propanoic acid, by its very structure, falls into this significant class of molecules. globalchemmall.comnih.gov The furan (B31954) moiety, an aromatic heterocycle, is distinct from any of the side chains of the 20 common amino acids, making it a valuable tool for creating novel molecular architectures. princeton.edu The utility of such unnatural amino acids stems from their ability to act as chiral frameworks and to introduce increased potency and atypical conformations in peptide-based pharmaceuticals. princeton.edu

Role in Medicinal Chemistry and Chemical Biology Research

Unnatural amino acids are foundational to modern drug discovery. sigmaaldrich.com They are used to construct combinatorial libraries and as scaffolds to develop new therapeutic agents. sigmaaldrich.com While specific applications of this compound are emerging, the broader class of furan-containing amino acids has been explored in several key areas. For instance, derivatives of its isomer, 2-Amino-3-(furan-2-yl)propanoic acid, are noted for their use as intermediates in the synthesis of anticancer alkaloids. chembk.com

The furan ring itself is a versatile scaffold. Research on related structures, such as (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives, has shown their potential as potent and subtype-specific agonists for the NMDA receptor glycine (B1666218) site, which is a target for neurological disorders. nih.gov This highlights the potential for furan-containing amino acids to serve as key components in the design of neurologically active compounds. In chemical biology, the genetic encoding of furan-based amino acids into proteins allows for the introduction of photo-crosslinking groups, enabling the study of protein interactions with high precision. sigmaaldrich.com These examples underscore the potential roles for this compound as a building block in creating peptidomimetics and other bioactive molecules. sigmaaldrich.com

Overview of Research Trajectories for Furan-Substituted Amino Acids

The research trajectory for furan-substituted amino acids is multifaceted, driven by their unique structural and chemical properties. A major area of investigation is their incorporation into peptides to create novel therapeutics with enhanced properties. sigmaaldrich.comsigmaaldrich.com The rigidity and electronic nature of the furan ring can be used to control the secondary structure of peptides or to act as a bioisosteric replacement for other aromatic rings, like phenyl or indole (B1671886) groups, to fine-tune biological activity.

Another significant research direction is the use of furan-amino acids as molecular probes. sigmaaldrich.com The ability to incorporate these unnatural amino acids into proteins at specific sites provides powerful tools for studying enzyme mechanisms and biological systems. nih.gov Furthermore, the furan ring is a bio-based platform chemical, often derived from biomass, which aligns with the growing trend of sustainable chemistry. frontiersin.org As methods for the synthesis of unnatural amino acids become more advanced, such as through metallaphotoredox catalysis, the accessibility and variety of furan-substituted amino acids for research are expected to expand significantly. princeton.edu This will likely lead to their increased use in the development of novel materials, biocatalysts, and therapeutic agents.

Chemical Properties

Research Context of Furan-Containing Amino Acids

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(furan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFNLUPTKPOREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564172 | |

| Record name | 3-Furan-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-52-7 | |

| Record name | 3-Furan-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Furan 3 Yl Propanoic Acid

Racemic Synthesis Approaches

Racemic synthesis provides the foundational framework for producing 2-Amino-3-(furan-3-yl)propanoic acid, from which enantiomerically pure forms can later be obtained through resolution. Key racemic approaches include adaptations of classical amino acid syntheses and condensation reactions.

Adaptation of Rhodanine-Based Synthesis for Furylalanines

A well-established method for α-amino acid synthesis that can be adapted for this compound is the Erlenmeyer-Plöchl synthesis. This reaction classically involves the condensation of an aromatic aldehyde with N-acetylglycine to form an azlactone. However, a notable variation of this synthesis utilizes rhodanine in place of N-acetylglycine, which can lead to higher yields of the desired amino acid. wikipedia.orgwikipedia.org

The synthesis commences with the Knoevenagel condensation of furan-3-carboxaldehyde with rhodanine. This reaction is typically carried out in the presence of a weak base, such as sodium acetate, in a solvent like acetic acid. The resulting 5-(furan-3-ylmethylene)rhodanine intermediate is then subjected to hydrolysis and reduction to yield the racemic amino acid. The hydrolysis of the rhodanine ring and subsequent reduction of the exocyclic double bond can be achieved using various reagents, such as a combination of a reducing agent like zinc dust in acetic acid, followed by acidic or basic hydrolysis to liberate the amino and carboxylic acid functionalities.

Chemical Condensation Reactions for Furan-Substituted Amino Acids

Direct condensation reactions provide another versatile route to racemic furan-substituted amino acids. A common strategy involves the condensation of furan-3-carboxaldehyde with a suitable nucleophile that can provide the α-amino acid backbone.

One such method is the Strecker amino acid synthesis. This involves the reaction of furan-3-carboxaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile. While effective, the use of hazardous reagents like hydrogen cyanide necessitates careful handling and consideration of alternative, safer methods.

An alternative and widely used condensation approach is the reaction of furan-3-carboxaldehyde with hippuric acid in the presence of acetic anhydride and sodium acetate, which is a direct application of the Erlenmeyer-Plöchl reaction. This forms a 4-(furan-3-ylmethylene)-2-phenyloxazol-5(4H)-one intermediate. Subsequent reduction of the double bond and hydrolysis of the oxazolone ring yields the target racemic this compound. Research has shown that similar condensations using substituted furan-2-carboxaldehydes proceed efficiently, suggesting the viability of this pathway for the 3-substituted isomer as well. researchgate.net

Furthermore, the condensation of furan-2-carbaldehydes with malonic acid to form 3-(furan-2-yl)propenoic acids has been reported. nih.gov A similar reaction with furan-3-carboxaldehyde and a nitrogen-containing derivative of malonic acid could potentially be adapted to synthesize the desired amino acid.

Enantioselective Synthesis and Chiral Resolution

The biological activity of amino acids is often stereospecific, necessitating the development of methods to obtain enantiomerically pure this compound. This can be achieved either by resolving a racemic mixture or through direct asymmetric synthesis.

Biocatalytic Resolution Techniques (e.g., Acylase I-Mediated Hydrolysis)

Enzymatic resolution is a powerful and green method for separating enantiomers of amino acids. A widely used enzyme for this purpose is Acylase I, which stereoselectively hydrolyzes the N-acyl group of the L-enantiomer of a racemic N-acylamino acid mixture. nih.gov

To apply this technique to this compound, the racemic amino acid is first N-acetylated to produce N-acetyl-DL-2-amino-3-(furan-3-yl)propanoic acid. This racemic mixture is then incubated with Acylase I. The enzyme specifically catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer, yielding the free L-amino acid. The unreacted N-acetyl-D-amino acid can then be separated from the L-amino acid based on their different chemical properties (e.g., solubility or charge). The N-acetyl-D-amino acid can subsequently be hydrolyzed chemically to obtain the D-amino acid. This method has been noted as a viable strategy for the kinetic resolution of furan-containing amino acids.

| Resolution Step | Description | Enzyme | Outcome |

| N-Acetylation | The racemic this compound is treated with acetic anhydride to form the N-acetylated derivative. | N/A | N-acetyl-DL-2-amino-3-(furan-3-yl)propanoic acid |

| Enzymatic Hydrolysis | The racemic N-acetylated amino acid is incubated with Acylase I. | Acylase I | Selective hydrolysis of the L-enantiomer to L-2-Amino-3-(furan-3-yl)propanoic acid. |

| Separation | The resulting mixture of the L-amino acid and the N-acetylated D-amino acid is separated. | N/A | Isolated L-amino acid and N-acetyl-D-amino acid. |

| Hydrolysis of D-enantiomer | The separated N-acetyl-D-amino acid is chemically hydrolyzed to yield the D-amino acid. | N/A | D-2-Amino-3-(furan-3-yl)propanoic acid |

Baker's Yeast-Mediated Hydrolysis Strategies

Baker's yeast (Saccharomyces cerevisiae) is a versatile biocatalyst capable of performing a wide range of chemical transformations, including stereoselective reductions and hydrolyses. While direct hydrolysis of an N-acyl group by baker's yeast can be less efficient than using isolated enzymes like Acylase I, it can be employed in the asymmetric reduction of precursors to chiral amino acids.

For instance, an α-keto acid precursor to this compound could be asymmetrically reduced to a chiral α-hydroxy acid using baker's yeast. The resulting α-hydroxy acid can then be converted to the corresponding amino acid through stereospecific chemical transformations. Additionally, baker's yeast contains various hydrolases that can be exploited for the kinetic resolution of esters of the target amino acid. The racemic methyl or ethyl ester of this compound could be subjected to hydrolysis by baker's yeast, which may selectively hydrolyze one enantiomer, allowing for the separation of the resulting acid from the unreacted ester. The success of this approach is highly substrate-dependent and often requires optimization of reaction conditions.

Emerging Organocatalysis and Asymmetric Synthesis Methods for Chiral Amino Acid Derivatives

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including amino acids. nih.gov These methods utilize small organic molecules as catalysts to induce enantioselectivity, offering an alternative to metal-based catalysts and enzymes.

For the synthesis of chiral this compound, a potential organocatalytic approach is the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. nih.gov This precursor, (Z)-2-acetamido-3-(furan-3-yl)acrylic acid, can be synthesized from furan-3-carboxaldehyde. The asymmetric hydrogenation of this substrate using a chiral organocatalyst, or more commonly, a chiral metal complex with an organic ligand, can yield the N-acetylated amino acid with high enantiomeric excess.

Another promising strategy is the use of phase-transfer catalysis for the asymmetric alkylation of a glycine-derived Schiff base. organic-chemistry.org In this approach, a Schiff base of a glycine (B1666218) ester is deprotonated to form an enolate, which is then reacted with a 3-(halomethyl)furan in the presence of a chiral phase-transfer catalyst. The catalyst, typically a chiral quaternary ammonium salt, directs the alkylation to occur stereoselectively, leading to an enantiomerically enriched precursor to the desired amino acid. Subsequent hydrolysis of the Schiff base and ester functionalities yields the final chiral amino acid.

| Catalyst Type | Synthetic Strategy | Key Intermediate |

| Chiral Phosphine Ligands with Metal | Asymmetric Hydrogenation | (Z)-2-acetamido-3-(furan-3-yl)acrylic acid |

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Glycine Schiff base enolate |

| Chiral Brønsted Acid/Base | Asymmetric Mannich Reaction | Furan (B31954), imine, and a nucleophile |

Biological Activities and Mechanisms of Action of 2 Amino 3 Furan 3 Yl Propanoic Acid

Neuropharmacological Research Implications

Detailed neuropharmacological studies specifically on 2-Amino-3-(furan-3-yl)propanoic acid are limited in publicly available scientific literature. Much of the research in this area has focused on related furan-containing amino acid derivatives.

Investigation as a Neurotransmitter Precursor

Currently, there is a lack of specific research investigating this compound as a direct precursor to neurotransmitters. While aromatic amino acids are known precursors to monoamine neurotransmitters, the specific metabolic fate of the furan-3-yl moiety in this context has not been elucidated.

Neuroprotective Properties and Neurological Disorder Research

Direct studies on the neuroprotective properties of this compound are not readily found in existing research. An early study from 1965 investigated the effects of beta-3-furylalanine on the ultrastructure of hepatocytes and pancreatic acinar cells, but this research did not extend to neurological tissues. nih.gov

Modulation of Glutamate (B1630785) Receptors and Synaptic Transmission

There is no direct evidence to suggest that this compound modulates glutamate receptors. However, research on structurally related compounds offers some insights. For instance, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been synthesized and identified as agonists at the glycine (B1666218) binding site of NMDA receptors, a type of glutamate receptor. nih.gov These derivatives show varying potencies and efficacies at different NMDA receptor subtypes, highlighting the potential for furan-containing molecules to interact with the glutamatergic system. nih.gov It is important to note that these findings pertain to more complex molecules and cannot be directly extrapolated to this compound itself.

Metabolic Pathway Research

Involvement in Energy Metabolism and Hormone Secretion Pathways

Specific research detailing the involvement of this compound in energy metabolism and hormone secretion pathways is currently unavailable. General statements regarding the related compound, (R)-2-Amino-3-(furan-2-yl)propanoic acid, suggest it may play a role in these processes and influence the secretion of anabolic hormones. medchemexpress.com However, dedicated studies on the 3-furan isomer are lacking.

Role in Biosynthesis of Cyclopeptides

A significant area of research involving this compound is its role as a building block in the biosynthesis of cyclopeptides by certain fungi. The marine sponge-derived fungus Stachylidium sp. 293 K04 produces N-methylated tetrapeptides, endolide A and endolide B, which incorporate the rare amino acid 3-(3-furyl)alanine. nih.gov

Isotope labeling experiments have provided insights into the biosynthetic origin of this unusual amino acid. Studies have shown that the 3-(3-furyl)alanine moiety in these peptides is synthesized from a cyclic intermediate of the shikimate pathway. nih.gov This pathway is a major route for the biosynthesis of aromatic amino acids in plants and microorganisms. nih.gov The research demonstrated that the furan (B31954) ring of 3-(3-furyl)alanine is not derived from phenylalanine. nih.gov

The discovery of 3-(3-furyl)alanine in these bioactive peptides underscores the diverse biosynthetic capabilities of microorganisms and highlights the role of this amino acid as a precursor in natural product synthesis.

Table 1: Research Findings on the Biological Role of this compound

| Research Area | Finding | Organism/System Studied | Citation |

|---|---|---|---|

| Biosynthesis of Cyclopeptides | Incorporated as 3-(3-furyl)alanine into endolides A and B. | Stachylidium sp. 293 K04 (fungus) | nih.gov |

| Biosynthetic Origin | Synthesized from an intermediate of the shikimate pathway. | Stachylidium sp. 293 K04 (fungus) | nih.gov |

| Ultrastructural Effects | Investigated for its effect on hepatocytes and pancreatic acinar cells. | Rats | nih.gov |

Incorporation by Non-Ribosomal Peptide Synthetases (NRPS)

Peptides containing 3-(3-furyl)-alanine, such as rhizonins, are products of Non-Ribosomal Peptide Synthetases (NRPS). researchgate.net These large, multi-enzyme complexes synthesize peptides without the use of a ribosome and mRNA template. nih.gov NRPS systems are modular, with each module typically responsible for the recognition, activation, and addition of a specific amino acid to the growing peptide chain. researchgate.net

The structure of rhizonins, which contain N-methylated, D-configured, and the unusual 3-(3-furyl)-alanine residues, strongly implies a non-ribosomal biosynthetic origin. researchgate.net The NRPS machinery achieves this by having a series of catalytic domains: an adenylation (A) domain that selects and activates the amino acid, a peptidyl carrier protein (PCP) or thiolation (T) domain that tethers the activated acid, and a condensation (C) domain that forms the peptide bond. researchgate.netnih.gov The presence of this rare amino acid in natural products is a testament to the ability of NRPS A-domains to recognize and incorporate structurally unique, non-proteinogenic building blocks, leading to significant structural diversity in the final peptide. researchgate.net Notably, the production of rhizonins has been traced not to the fungus Rhizopus microsporus itself, but to its bacterial endosymbiont, Mycetohabitans endofungorum (formerly Burkholderia endofungorum), which harbors the NRPS gene cluster for its synthesis. researchgate.netnih.govnih.govasm.org

Criticality of Furylalanine Moieties in Cyclopeptide Toxicity (e.g., Rhizonins A and B)

The presence of the 3-furylalanine (Fua) residue is a critical determinant of the toxicity observed in cyclopeptides like rhizonin A and rhizonin B. nih.gov These cyclopeptides are known to be potent hepatotoxins. nih.gov Studies on rhizonin A have shown that it causes severe, non-specific liver damage, including degeneration and necrosis of hepatocytes, disassociation of liver cell cords, and proliferation of the periportal bile duct. nih.gov In animal models, administration of pure rhizonin A led to 100% mortality, underscoring its extreme toxicity. nih.gov The toxic effects also extend to the kidneys, where it induces necrosis of the renal tubular epithelium. nih.gov

The biosynthesis of these toxins, and specifically the incorporation of the Fua residues, is directly linked to their potent bioactivity. nih.gov This highlights the furylalanine moiety as a key pharmacophore. When the producing fungus was "cured" of its bacterial endosymbiont using antibiotics, the resulting symbiont-free phenotype was unable to produce rhizonins, directly linking the toxin's presence to the bacterium and its unique biosynthetic machinery. nih.govresearchgate.net

Enzymatic Formation Pathways (e.g., Dioxygenase RhzB)

The biosynthesis of the 3-furylalanine (Fua) residue itself is a key step that had long remained elusive. nih.gov Recent research has identified the specific enzymatic pathway responsible for its formation. Through genome sequencing, gene inactivation, and heterologous reconstitution, the dioxygenase RhzB has been proven necessary and sufficient for the creation of Fua. nih.gov

RhzB is a novel type of heme-dependent aromatic oxygenase (HDAO). nih.gov Isotope labeling experiments have provided mechanistic insight, identifying tyrosine and L-DOPA as the precursors to 3-furylalanine. nih.gov This suggests a biosynthetic pathway involving the cleavage of an aromatic ring from these precursor amino acids to form the furan ring. researchgate.netnih.gov The discovery of the rhz gene cluster in Mycetohabitans endofungorum and the functional characterization of the RhzB enzyme have provided the first clear picture of how this rare but critical amino acid is synthesized in nature. nih.gov

Antimicrobial and Other Pharmacological Potentials

Beyond its role in toxic cyclopeptides, derivatives of this compound and related furan-containing compounds have been investigated for a range of pharmacological activities, including antimicrobial and receptor-modulating effects.

Antibacterial Activity against Pathogenic Strains (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of furan-containing amino acids have demonstrated notable antibacterial properties. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed that they can suppress the growth of pathogenic bacteria including Escherichia coli and Staphylococcus aureus. utripoli.edu.ly Specifically, these compounds were found to have a Minimum Inhibitory Concentration (MIC) of 128 µg/mL against most tested S. aureus strains. utripoli.edu.ly Other research has shown that novel 4-amino-5-hydroxy 2(5H)-furanones possess broad antibiotic activity against S. aureus ATCC 25923 and E. coli ATCC 25922, with some derivatives showing MIC values as low as 4-8 µg/mL against S. aureus. researchgate.net The antimicrobial activity of furan derivatives is often linked to their specific chemical structure, which can allow them to interfere with microbial growth or enzymatic pathways. nih.gov

Enzyme Inhibition Mechanisms

Furan-containing compounds have been identified as inhibitors of various enzymes, a key mechanism for their pharmacological effects. For instance, furan-based chalcones have been developed as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. tandfonline.com These compounds act as competitive inhibitors, with Ki values as low as 6.15 nM. tandfonline.com Molecular docking studies suggest they bind within the enzyme's active site, forming key interactions with tyrosine residues. tandfonline.com

In other studies, furan-2-yl(phenyl)methanone derivatives have shown potent inhibitory activity against protein tyrosine kinases (PTK), with IC50 values more potent than the reference compound genistein. mdpi.com Furthermore, β-(3-benzofuranyl)-DL-alanine, an oxygen analog of tryptophan, acts as a potent competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase. nih.gov The mechanism of action for many furan derivatives involves their ability to act as structural analogs that bind to the active site of an enzyme, thereby blocking the binding of the natural substrate. nih.govnih.govnih.gov

Receptor Interaction Studies

These furan-containing compounds display significant variation in their potency and efficacy among the different NMDA receptor subtypes (GluN1/2A-D), an effect dependent on the GluN2 subunit. nih.gov For example, some analogs act as selective agonists for the GluN1/2C subtype with nanomolar potency. nih.gov Molecular modeling suggests that the α-amino acid portion of these molecules maintains key interactions within the receptor's binding pocket, while the furan-containing amide portion is accommodated in a narrow tunnel, influencing subtype selectivity. nih.gov This demonstrates the potential for furan-based amino acid scaffolds in designing subtype-selective modulators of critical CNS receptors. frontiersin.orgnih.gov

Applications in Advanced Chemical Biology and Drug Discovery Research

Genetic Code Expansion (GCE) for Site-Specific Protein Modification

Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins, both in living cells and in cell-free systems. nih.gov This methodology relies on an engineered, orthogonal aminoacyl-tRNA synthetase (AARS) and its cognate transfer RNA (tRNA) pair. nih.govnih.gov The AARS is evolved to uniquely recognize a specific ncAA, such as 2-Amino-3-(furan-3-yl)propanoic acid, and attach it to the tRNA. This ncAA-loaded tRNA then recognizes a reassigned codon (often a stop codon like amber) in an mRNA sequence, allowing the ncAA to be incorporated into a growing polypeptide chain at a precise location. nih.gov A key advantage of GCE is that the placement of the ncAA is under direct genetic control, offering a level of precision that is difficult to achieve with traditional chemical modification methods. nih.gov

The core of GCE is the engineered AARS, which must be highly selective for the desired ncAA and not cross-react with any of the 20 canonical amino acids or endogenous tRNAs in the host organism. nih.govnih.gov The process of developing such an enzyme typically involves modifying an existing AARS, often the pyrrolysyl-tRNA synthetase (PylRS) from archaea like Methanosarcina mazei, which is naturally orthogonal in bacteria and eukaryotes. nih.govresearchgate.net

Engineering strategies fall into two main categories: rational design and directed evolution. researchgate.net Rational design uses the known crystal structure of the AARS to identify key residues in the amino acid binding pocket that can be mutated to accommodate the new ncAA. researchgate.netfrontiersin.org Directed evolution involves creating large libraries of AARS mutants and using selection systems to identify variants that can successfully incorporate the target ncAA. A close analog, (2S)-2-amino-3-(furan-2-yl)propanoic acid, has been successfully incorporated into proteins in E. coli, yeast, and mammalian cells using an evolved Methanosarcina barkeri PylRS (MbPylRS). nih.gov This demonstrates the feasibility of engineering AARS to recognize furan-containing amino acids.

Table 1: Key Features for AARS Engineering

| Feature | Description | Relevance |

|---|---|---|

| Orthogonality | The AARS•tRNA pair does not cross-react with the host's endogenous synthetases or tRNAs. nih.gov | Prevents mis-incorporation of canonical amino acids and ensures fidelity. |

| Substrate Specificity | The AARS must selectively bind the noncanonical amino acid over all canonical amino acids. frontiersin.org | Crucial for efficient and accurate incorporation of the desired ncAA. |

| Catalytic Efficiency | The engineered AARS must efficiently aminoacylate its cognate tRNA with the ncAA. | Ensures sufficient levels of charged tRNA are available for protein synthesis. |

| Host Compatibility | The AARS and tRNA must be expressed and function correctly within the chosen host organism. nih.gov | Enables in vivo studies in various model systems from bacteria to mammals. |

This table summarizes the essential criteria for the successful engineering of an aminoacyl-tRNA synthetase for genetic code expansion.

The ability to place a unique chemical moiety like the furan (B31954) ring of this compound at a specific site within a protein opens up new avenues for research, particularly in the study of challenging targets like membrane proteins. nih.gov These proteins are notoriously difficult to study due to their hydrophobic nature and complex biogenesis. GCE allows for the introduction of probes for various analytical techniques. nih.gov For instance, incorporating an amino acid with a unique vibrational signature, like one containing a furan ring, could enable detailed structural and dynamic studies using Fourier-transform infrared (FT-IR) spectroscopy. Similarly, introducing heavy atoms or isotopically labeled ncAAs can aid in X-ray crystallography and NMR spectroscopy, respectively. nih.gov

Building Blocks for Novel Compound Synthesis in Drug Development

The furan ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. ijabbr.comijabbr.com Its electron-rich aromatic nature allows it to participate in various interactions with biological targets. ijabbr.com As a result, this compound serves as an attractive building block for creating new molecules with therapeutic potential.

Starting from the this compound scaffold, medicinal chemists can design and synthesize a wide array of derivatives. Research on the related furan-2-yl isomer has shown that modifications can lead to potent and selective bioactive agents. For example, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives were synthesized and identified as potent agonists at the glycine (B1666218) site of the NMDA receptor, with some analogs showing selectivity for specific GluN2 subunits. nih.gov Another study detailed the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives that exhibited antimicrobial activity against organisms like Candida albicans and Escherichia coli. ijabbr.commdpi.com These examples highlight a clear strategy: using the furan-amino acid core to position other functional groups in a way that optimizes interaction with a biological target.

Peptides are important signaling molecules, but their use as drugs is often limited by poor metabolic stability and bioavailability. Incorporating ncAAs like this compound into peptide sequences is a key strategy for creating peptide mimetics with improved drug-like properties. The furan ring can introduce conformational constraints, protect against enzymatic degradation, and provide new interaction points with a target receptor or enzyme.

The furan scaffold itself is highly versatile. ijabbr.com In a strategy exploring bioisosteric replacement, researchers have designed (R)-2-amino-3-triazolpropanoic acid derivatives as mimics of furan-containing amino acid amides, which also act as NMDA receptor agonists. frontiersin.org This demonstrates how the structural and electronic properties of the furan ring can be mimicked or replaced to fine-tune biological activity, showcasing the compound's value as a foundational scaffold in drug design. frontiersin.org

Substrate Specificity and Biocatalysis Studies

Incorporating this compound into enzymes via GCE can be a powerful tool for studying and engineering enzyme function. Placing this ncAA within or near an enzyme's active site can probe enzyme-substrate interactions and alter catalytic properties. The furan ring's unique size, shape, and electronic distribution, compared to the side chains of canonical amino acids, can be used to map the steric and electronic requirements of an active site. nih.govacs.org

Research has shown that introducing ncAAs can dramatically alter an enzyme's behavior. For instance, the incorporation of various ncAAs into the active site of a transaminase not only changed its substrate specificity but, in some cases, also inverted its enantioselectivity. nih.gov In another study, replacing histidine residues with (S)-2-amino-3-(thiophen-3-yl)propanoic acid, a thiophene (B33073) analog of the title compound, was used to probe the role of hydrogen bonding in the active site of a heme-containing enzyme, confirming its importance for catalytic activity. nih.govacs.org These studies provide a clear blueprint for how this compound could be used to dissect and engineer the catalytic mechanisms of a wide range of enzymes.

Table 2: Research Applications of this compound and Analogs

| Application Area | Specific Use | Research Finding/Potential | Citation |

|---|---|---|---|

| Genetic Code Expansion | Incorporation into proteins | The furan-2-yl analog was successfully incorporated into proteins in various organisms using an engineered AARS. | nih.gov |

| Drug Discovery | NMDA receptor agonists | Derivatives of the furan-2-yl analog were synthesized and found to be potent and selective agonists. | nih.gov |

| Drug Discovery | Antimicrobial agents | Synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed activity against fungi and bacteria. | ijabbr.commdpi.com |

| Biocatalysis | Enzyme engineering | Incorporation of a thiophene analog into an enzyme active site was used to study the role of hydrogen bonding. | nih.govacs.org |

This table provides a summary of demonstrated and potential research applications based on studies of this compound and its close structural analogs.

Investigation as Substrates for Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine Ammonialyase (PAL, EC 4.3.1.24) is a crucial enzyme that catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid and ammonia. researchgate.net The broad substrate specificity of PAL has been explored for the synthesis of various unnatural amino acids. polimi.it

Research into the interaction between PAL and furan-containing amino acids has revealed significant dependence on the substitution pattern of the furan ring. Studies utilizing PAL from parsley (Petroselinum crispum, PcPAL) have shown that this particular enzyme is unable to convert substrates that have a substitution at the 3-position of the furan ring. polimi.it This lack of activity is attributed to an unfavorable binding conformation of the 3-substituted furan within the enzyme's active site, which likely prevents the necessary alignment for the catalytic elimination of ammonia. polimi.it Consequently, this compound is not considered a viable substrate for PcPAL.

In contrast, PAL has been shown to accept furan-containing amino acids with substitutions at other positions. For instance, racemic 2-amino-3-(5-phenylfuran-2-yl)propionic acids have been successfully used as substrates for recombinant PAL from parsley. researchgate.net In these cases, the enzyme facilitates the kinetic resolution of the racemic mixture by converting the L-enantiomer into the corresponding acrylate, allowing for the isolation of the D-enantiomer. researchgate.net This highlights the enzyme's stringent stereoselectivity and its nuanced recognition of substrate shape.

The differential activity of PAL towards furan isomers underscores the importance of the specific enzyme source. While PcPAL shows no activity for 3-substituted furans, PAL from other organisms, such as Rhodotorula toruloides (RtPAL), has been reported to accept the structurally similar 3-thienylacrylic acid to some extent, suggesting potential variations in active site architecture that might accommodate 3-substituted heterocyclic rings. polimi.it

Table 1: Activity of Phenylalanine Ammonia-Lyase (PAL) with Furan-Containing Substrates

| Substrate | Enzyme Source | Activity Observed | Reference |

|---|---|---|---|

| This compound | Petroselinum crispum (PcPAL) | No | polimi.it |

| 2-Amino-3-(5-phenylfuran-2-yl)propionic acid | Petroselinum crispum (PcPAL) | Yes | researchgate.net |

This table is generated based on available research findings and illustrates the substrate specificity of PAL towards different furan-containing and analogous compounds.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, Mass Spectrometry, UV-Vis, FTIR)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Amino-3-(furan-3-yl)propanoic acid, providing insights into its atomic connectivity, functional groups, and electronic properties.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula, C₇H₉NO₃. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing characteristic losses of functional groups, such as the carboxylic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The furan (B31954) ring in this compound is expected to exhibit characteristic UV absorption maxima. The position and intensity of these absorptions can be influenced by the solvent environment and the substitution pattern on the furan ring.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the furan ring (C-H, C=C, and C-O stretching).

Illustrative Spectroscopic Data for a Related Compound

While specific data for this compound is scarce, the following table presents hypothetical ¹³C NMR data for a related tryptophan derivative to illustrate the type of information obtained from this technique.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 174.7 |

| Aromatic C | 138.1 |

| Aromatic C | 128.9 |

| Aromatic C | 126.0 |

| Aromatic C | 123.9 |

| Aromatic C-CN | 117.1 |

| Aromatic C | 115.4 |

| Aromatic C | 100.8 |

| α-Carbon | 55.3 |

| β-Carbon | 27.7 |

| Methyl C | 23.3 |

| Note: This data is for 2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid and is for illustrative purposes only. functmaterials.org.ua |

Chromatographic Purity and Enantiomeric Excess Determination (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis. A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of water, acetonitrile, and an acid modifier like formic acid), would be developed to separate the target compound from any impurities. The purity is then determined by comparing the peak area of the main compound to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying impurities, even at trace levels. The mass spectrometer provides molecular weight information for each separated peak, aiding in the identification of potential by-products or degradation products.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC due to the use of smaller stationary phase particles. UPLC methods can provide a more accurate assessment of purity by resolving closely eluting impurities.

Enantiomeric Excess Determination is crucial as this compound is a chiral molecule. Chiral HPLC is the most common method for this purpose. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. Various types of CSPs, such as those based on polysaccharides or macrocyclic glycopeptides, can be screened to achieve optimal separation.

Typical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Mixture of organic solvents (e.g., hexane, isopropanol) with additives (e.g., trifluoroacetic acid) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Note: These are general parameters and would require optimization for the specific compound. |

Single-Crystal X-ray Diffraction for Absolute Configuration and Structure Analysis

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles.

Crucially, for a chiral molecule, single-crystal X-ray diffraction using anomalous dispersion can be used to determine the absolute configuration (i.e., whether it is the R or S enantiomer) without the need for a reference standard of known configuration. This provides unambiguous proof of the stereochemistry of the synthesized or isolated compound. The resulting crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While a crystal structure for this compound is not currently available in the public domain, the data obtained from such an analysis would be presented in a crystallographic information file (CIF) and would include key parameters such as those listed in the table below.

Hypothetical Crystallographic Data Table

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z | Hypothetical Value |

| R-factor (%) | Hypothetical Value |

| Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment and does not contain actual data for the target compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.